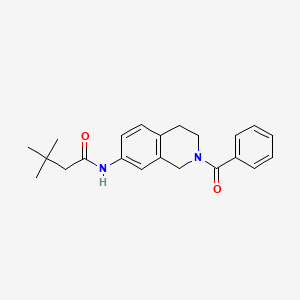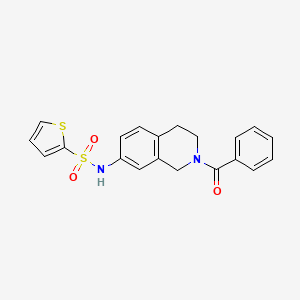![molecular formula C22H27N3OS B6501488 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide CAS No. 1396792-99-6](/img/structure/B6501488.png)
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide, commonly referred to as DIMEB, is a novel organosulfur compound derived from the indole nucleus. It is an important component of sulfur-containing compounds, which are widely used in the pharmaceutical and agrochemical industries. DIMEB has a wide range of applications, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and a pharmaceutical agent.
Aplicaciones Científicas De Investigación
DIMEB has been used as a synthetic intermediate in the synthesis of various compounds, such as indole derivatives, sulfur-containing heterocycles, and nitroaromatics. It has also been used as a reagent for the synthesis of other compounds, such as indole derivatives, thioamides, and nitroaromatics. In addition, DIMEB has been used as a pharmaceutical agent to treat a variety of diseases, including cancer, diabetes, and infectious diseases.
Mecanismo De Acción
The mechanism of action of DIMEB is not fully understood. However, it is believed to act as an agonist of the G-protein-coupled receptor, which is involved in the regulation of various physiological processes. In addition, DIMEB has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
DIMEB has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, anti-angiogenic, and anti-oxidant activities. It has also been shown to have cardioprotective and neuroprotective effects, as well as to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using DIMEB in laboratory experiments is its low toxicity and high solubility, which makes it an ideal reagent for the synthesis of various compounds. However, it is important to note that DIMEB can be unstable under certain conditions, such as high temperatures and acidic conditions. In addition, it is important to use an appropriate amount of DIMEB, as excessive amounts can lead to unwanted side effects.
Direcciones Futuras
The potential applications of DIMEB are vast, and continued research is needed to fully understand its mechanism of action and potential therapeutic applications. Possible future directions for DIMEB include further exploration of its anti-inflammatory, anti-proliferative, and anti-oxidant activities, as well as its ability to modulate the immune system. In addition, further research is needed to explore the potential of DIMEB as a therapeutic agent for cancer, diabetes, and infectious diseases.
Métodos De Síntesis
DIMEB can be synthesized using a variety of methods, including the Gabriel synthesis, the Stille reaction, and the Ullmann reaction. The Gabriel synthesis involves the reaction of dimethylamine and ethylsulfanylbenzamide in the presence of an aryl halide and a base. The Stille reaction is a palladium-catalyzed coupling reaction of an aryl halide and an organosulfur compound in the presence of a base. The Ullmann reaction is a copper-catalyzed coupling reaction of an aryl halide and an organosulfur compound in the presence of a base.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-5-27-21-13-9-7-11-17(21)22(26)23-14-20(24(2)3)18-15-25(4)19-12-8-6-10-16(18)19/h6-13,15,20H,5,14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLJIRHJNPNJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(ethylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride](/img/structure/B6501445.png)
![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide](/img/structure/B6501452.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501465.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B6501471.png)
![2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501475.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6501481.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6501496.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6501502.png)
![3-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6501508.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B6501515.png)

![2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6501539.png)